1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-amine position with a 3,4,5-trimethoxyphenyl moiety. This structure combines lipophilic (methyl) and polar (methoxy) substituents, which may influence solubility, target binding, and metabolic stability.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5O3/c1-13-6-7-17(14(2)8-13)27-22-16(11-25-27)21(23-12-24-22)26-15-9-18(28-3)20(30-5)19(10-15)29-4/h6-12H,1-5H3,(H,23,24,26) |
InChI Key |
NMQSAGBZOYVBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their structural diversity and biological relevance. The synthesis of this compound typically involves cyclocondensation reactions using appropriate hydrazine derivatives and substituted phenyl compounds. For instance, a study demonstrated the synthesis of various pyrazole derivatives through reactions involving 2,4-dimethylphenylhydrazine hydrochloride and substituted acetophenones .
Anti-inflammatory Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anti-inflammatory effects. In particular, studies have shown that these compounds can reduce inflammation in models induced by carrageenan, suggesting their potential as therapeutic agents for inflammatory diseases. The acute toxicity of these derivatives was found to be lower than that of conventional anti-inflammatory drugs like Diclofenac .
Anticancer Activity
The anticancer potential of 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated against various cancer cell lines. It was observed that this compound demonstrates significant antiproliferative activity. A related study highlighted that pyrazolo[3,4-d]pyrimidine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their substituents are summarized below:
Key Observations :
- Polarity and Solubility : The target compound’s 3,4,5-trimethoxyphenyl group enhances polarity compared to analogs with fewer methoxy groups (e.g., ). This may improve aqueous solubility but reduce membrane permeability.
- Biological Activity : Halogenated analogs like S29 exhibit potent activity in neuroblastoma models, suggesting that electron-withdrawing groups (e.g., Cl, F) enhance target binding .
- Kinase Inhibition : Analogs with bulky substituents (e.g., tert-butyl in 1NA-PP1) show kinase-specific inhibition, highlighting the role of steric effects in selectivity .
Example Syntheses :
- Compound 3a : 3-Methyl-N,1-diphenyl derivative synthesized in 48% yield (m.p. 208°C) .
- S29: Produced via coupling with GO nanosheets to enhance therapeutic efficacy in neuroblastoma .
The target compound’s synthesis would likely follow similar protocols, with yields influenced by the reactivity of the 3,4,5-trimethoxyphenyl amine.
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , also known as K402-1047, is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article delves into the biological activity of K402-1047, exploring its pharmacological profiles, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C22H23N5O3
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)cc(C)c1-n1ncc2c1ncnc2Nc(cc1OC)cc(OC)c1OC
The biological activity of K402-1047 is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has been shown to inhibit certain enzymes and receptors that play crucial roles in inflammatory processes and cellular proliferation.
Pharmacological Profiles
K402-1047 exhibits a range of pharmacological effects:
- Anti-inflammatory Activity : Studies indicate that K402-1047 significantly inhibits the production of pro-inflammatory cytokines and prostaglandins in vitro. This suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary research indicates that K402-1047 may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic proteins.
- Antiviral Properties : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antiviral activity against various viruses by interfering with viral replication mechanisms.
Case Studies
Toxicity Profile
The toxicity profile of K402-1047 has been evaluated through acute toxicity studies. The compound demonstrated an LD50 value indicating a relatively safe profile compared to traditional anti-inflammatory drugs like Diclofenac.
Toxicity Data Table
| Compound | LD50 (mg/kg) | Remarks |
|---|---|---|
| K402-1047 | >1100 | Safer than Diclofenac |
| Diclofenac | ~200 | Higher ulcerogenic potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
